2-Cyclopropyl vs 2-Methyl: Lipophilic Bulk and Selectivity
In a systematic SAR study of THPP-based PI3Kδ inhibitors, the 2-methyl substituted core (R = methyl) exhibited a biochemical PI3Kδ pIC50 of approximately 7.2, while the corresponding 2-ethyl analog achieved pIC50 ≈ 7.8 against the same isoform, representing a ~4-fold potency improvement [1]. Although the 2-cyclopropyl variant was not directly profiled in this publication, the cyclopropyl group occupies an intermediate steric volume (molar refractivity ~12.1) between methyl (~5.6) and ethyl (~10.3) while offering a distinctive sp2-like electronic character due to ring strain, a property absent in saturated linear alkyl chains. In the broader pyrido[4,3-d]pyrimidine kinase inhibitor literature, the 2-cyclopropyl substitution has been explicitly claimed in patent examples as a preferred embodiment for mTOR and PI3K inhibitor series [2], supporting its deliberate selection over smaller alkyl groups for achieving specific binding-pocket complementarity.
| Evidence Dimension | Lipophilic and steric bulk at 2-position (molar refractivity, cm³/mol) and associated PI3Kδ biochemical potency |
|---|---|
| Target Compound Data | 2-Cyclopropyl: calculated molar refractivity ≈ 12.1 cm³/mol; explicit use in mTOR/PI3K patent examples [2] |
| Comparator Or Baseline | 2-Methyl analog: molar refractivity ≈ 5.6 cm³/mol, PI3Kδ pIC50 ≈ 7.2; 2-Ethyl analog: molar refractivity ≈ 10.3 cm³/mol, PI3Kδ pIC50 ≈ 7.8 [1] |
| Quantified Difference | 2-Cyclopropyl MR is ~2.2-fold larger than 2-methyl and ~1.2-fold larger than 2-ethyl; associated pIC50 shift from methyl to ethyl is ΔpIC50 ≈ 0.6 (4-fold) |
| Conditions | Computed molar refractivity (BioByte ClogP/CMR). Biochemical assay: PI3Kδ Adapta format, recombinant enzyme, n ≥ 2 [1] |
Why This Matters
The cyclopropyl group's intermediate steric profile and unique electronic character may afford a different kinase selectivity fingerprint compared to 2-methyl or 2-ethyl analogs, directly impacting the quality of SAR libraries built from this building block.
- [1] Hamajima T, Takahashi F, Kato K, et al. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorg Med Chem. 2019;27(6):1051-1062. Table 1. doi:10.1016/j.bmc.2019.01.017 View Source
- [2] Lynch R, Cansfield AD, Niblock HS, et al. Pyrimidine derivatives as mTOR inhibitors. US Patent 8,785,457 B2. Issued July 22, 2014. Cellzome Limited. View Source
